

# Upadacitinib Clinical Trial Outcomes: A Metaanalysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial outcomes for Upadacitinib (Rinvoq®), a selective Janus kinase (JAK) 1 inhibitor. It is designed to offer an objective comparison of its performance against placebos and active comparators across its approved indications, supported by experimental data from pivotal clinical trials.

#### **Mechanism of Action**

Upadacitinib is an oral, selective JAK1 inhibitor.[1][2] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is crucial in the pathophysiology of numerous immune-mediated inflammatory diseases.[3][4] Cytokines, which are key mediators of the inflammatory response, bind to their receptors, leading to the activation of JAKs. This, in turn, phosphorylates STAT proteins, which then translocate to the nucleus to regulate the transcription of inflammatory genes. By selectively inhibiting JAK1, Upadacitinib modulates the signaling of several pro-inflammatory cytokines, including interleukin-6 (IL-6), that are implicated in various autoimmune conditions.[1][5]





Click to download full resolution via product page

Figure 1: Upadacitinib's Mechanism of Action in the JAK-STAT Pathway.

# **Efficacy in Rheumatoid Arthritis**



Meta-analyses of clinical trials in patients with moderate to severe rheumatoid arthritis (RA) have demonstrated the efficacy of Upadacitinib. The SELECT-COMPARE study, a Phase 3 trial, showed that Upadacitinib was superior to both placebo and adalimumab in achieving clinical remission at week 12.[6] In this trial, patients had an inadequate response to methotrexate.[6] Another study, SELECT-SWITCH, which was a Phase 3b/4 head-to-head trial, compared switching to Upadacitinib versus cycling to another TNF inhibitor (adalimumab) in patients with an inadequate response to a TNF inhibitor.[7][8] Results showed that a significantly higher proportion of patients receiving Upadacitinib achieved low disease activity and remission at week 12 compared to those on adalimumab.[7][8]

| Outcome Measure                             | Upadacitinib 15 mg<br>+ MTX | Adalimumab 40 mg<br>+ MTX | Placebo + MTX |
|---------------------------------------------|-----------------------------|---------------------------|---------------|
| ACR20 at Week 12                            | 71%                         | 63%                       | 36%           |
| ACR50 at Week 12                            | 45%                         | 29%                       | 15%           |
| ACR70 at Week 12                            | 25%                         | 13%                       | 5%            |
| DAS28-CRP <2.6<br>(Remission) at Week<br>12 | 29%                         | 18%                       | 6%            |
| Data from the SELECT-COMPARE trial.[6]      |                             |                           |               |

## **Efficacy in Atopic Dermatitis**

For moderate to severe atopic dermatitis (AD), Upadacitinib has shown significant efficacy in improving skin clearance and reducing itch.[9][10] A network meta-analysis of three 16-week clinical trials highlighted the superior efficacy of Upadacitinib 30 mg/day.[9] The LEVEL UP trial, a head-to-head study, is comparing Upadacitinib (starting at 15 mg once daily) with dupilumab in adolescents and adults.[11]



| Outcome Measure<br>(at Week 16)        | Upadacitinib 15 mg<br>+ TCS | Upadacitinib 30 mg<br>+ TCS | Placebo + TCS |
|----------------------------------------|-----------------------------|-----------------------------|---------------|
| EASI-75                                | 65%                         | 77%                         | 26%           |
| EASI-90                                | 42%                         | 60%                         | 11%           |
| IGA 0/1 (Clear or<br>Almost Clear)     | 36%                         | 50%                         | 8%            |
| Worst Pruritus NRS<br>Improvement ≥4   | 52%                         | 66%                         | 12%           |
| Data from a pooled analysis of Phase 3 |                             |                             |               |

trials in atopic

dermatitis. EASI:

Eczema Area and

Severity Index; IGA:

Investigator's Global

Assessment; NRS:

Numeric Rating Scale;

TCS: Topical

Corticosteroids.[9]

### **Efficacy in Psoriatic Arthritis**

In patients with active psoriatic arthritis (PsA), Upadacitinib has demonstrated improvements in both joint and skin manifestations. The SELECT-PsA 1 and SELECT-PsA 2 Phase 3 trials evaluated Upadacitinib in patients with an inadequate response to non-biologic DMARDs and biologic DMARDs, respectively.[12][13][14] In SELECT-PsA 1, Upadacitinib showed sustained efficacy through 104 weeks, with clinical responses that were similar or greater than adalimumab.[12]



| Outcome<br>Measure (at<br>Week 12) | Upadacitinib<br>15 mg | Upadacitinib<br>30 mg | Placebo | Adalimumab<br>40 mg |
|------------------------------------|-----------------------|-----------------------|---------|---------------------|
| ACR20                              | 71%                   | 79%                   | 36%     | 65%                 |
| ACR50                              | 39%                   | 52%                   | 13%     | 39%                 |
| ACR70                              | 16%                   | 25%                   | 3%      | 15%                 |
| PASI 75                            | 59%                   | 63%                   | 18%     | 63%                 |

Data from the

SELECT-PsA 1

trial.[14]

# **Efficacy in Inflammatory Bowel Disease**

Ulcerative Colitis: For moderate to severe ulcerative colitis (UC), Upadacitinib has been shown to induce and maintain clinical remission.[15][16][17] The U-ACHIEVE and U-ACCOMPLISH induction studies and the U-ACHIEVE maintenance study demonstrated the efficacy of Upadacitinib.[18][19] A meta-analysis of eight studies showed a pooled clinical remission rate of 25.4% and a clinical response rate of 72.6% for patients with ulcerative colitis treated with Upadacitinib.[15]



| Outcome<br>Measure                                          | Upadacitini<br>b 45 mg<br>(Induction) | Placebo<br>(Induction) | Upadacitini<br>b 15 mg<br>(Maintenan<br>ce) | Upadacitini<br>b 30 mg<br>(Maintenan<br>ce) | Placebo<br>(Maintenan<br>ce) |
|-------------------------------------------------------------|---------------------------------------|------------------------|---------------------------------------------|---------------------------------------------|------------------------------|
| Clinical<br>Remission<br>(Week 8)                           | 26%                                   | 5%                     | 42% (Week<br>52)                            | 52% (Week<br>52)                            | 12% (Week<br>52)             |
| Endoscopic<br>Improvement<br>(Week 8)                       | 36%                                   | 7%                     | 49% (Week<br>52)                            | 62% (Week<br>52)                            | 14% (Week<br>52)             |
| Data from the U-ACHIEVE and U- ACCOMPLIS H trials.[20] [21] |                                       |                        |                                             |                                             |                              |

Crohn's Disease: In patients with moderate to severe Crohn's disease (CD), Upadacitinib has also shown efficacy.[22][23] The U-EXCEED, U-EXCEL, and U-ENDURE Phase 3 studies confirmed its ability to induce rapid clinical remission and maintain long-term efficacy.[22] A meta-analysis reported a pooled clinical remission rate of 45.8% and a clinical response rate of 53.6% for Crohn's disease patients.[15]

| Outcome Measure (at<br>Week 12)             | Upadacitinib 45 mg<br>Induction | Placebo |
|---------------------------------------------|---------------------------------|---------|
| Clinical Remission (CDAI)                   | 39%                             | 22%     |
| Endoscopic Response                         | 35%                             | 4%      |
| Data from the U-EXCEED induction trial.[23] |                                 |         |

# **Efficacy in Axial Spondyloarthritis**



For active ankylosing spondylitis (AS), Upadacitinib has been shown to be effective in patients who are naive to biologic DMARDs as well as those with an inadequate response to them.[5] [24][25] The SELECT-AXIS 1 (bDMARD-naïve) and SELECT-AXIS 2 (bDMARD-inadequate response) trials demonstrated significant improvements in signs and symptoms.[25][26][27]

| Outcome Measure (at<br>Week 14)                                                         | Upadacitinib 15 mg | Placebo |
|-----------------------------------------------------------------------------------------|--------------------|---------|
| ASAS40 (SELECT-AXIS 1)                                                                  | 52%                | 26%     |
| ASAS40 (SELECT-AXIS 2)                                                                  | 45%                | 18%     |
| ASAS40: Assessment of<br>SpondyloArthritis international<br>Society 40 response.[5][24] |                    |         |

## **Safety Profile**

A meta-analysis of 18 clinical trials involving 9,547 patients found that Upadacitinib generally has a favorable safety profile.[28] Treatment was associated with an increased risk of hepatic disorder, neutropenia, acne, herpes zoster, and increased creatine phosphokinase levels, with the risks of hepatic disorder, neutropenia, and acne showing a dose-dependent relationship. [28] The overall incidence of any adverse event was higher in patients treated with Upadacitinib compared to placebo.[28] Importantly, this meta-analysis did not find a significant association between Upadacitinib treatment and an elevated risk of major adverse cardiovascular events (MACE) or venous thromboembolic events (VTE).[28]



| Adverse Event of<br>Special Interest                                                                                         | Upadacitinib 15 mg      | Upadacitinib 30 mg                  | Placebo |
|------------------------------------------------------------------------------------------------------------------------------|-------------------------|-------------------------------------|---------|
| Serious Infections                                                                                                           | 2.6 (E/100 PY)          | 6.1 (E/100 PY)                      | -       |
| Herpes Zoster                                                                                                                | More frequent with 30mg | More frequent than<br>15mg          | -       |
| Hepatic Disorder                                                                                                             | Increased risk          | Increased risk (dose-<br>dependent) | -       |
| Neutropenia                                                                                                                  | Increased risk          | Increased risk (dose-<br>dependent) | -       |
| Acne                                                                                                                         | Increased risk          | Increased risk (dose-<br>dependent) | -       |
| Creatine Phosphokinase Elevation                                                                                             | Increased risk          | Increased risk                      | -       |
| Data from a systematic review and meta-analysis and the SELECT-PsA 2 study. E/100 PY: Events per 100 patient-years.[28] [29] |                         |                                     |         |

# **Experimental Protocols**

The clinical development of Upadacitinib has been extensive, with numerous Phase 2 and 3 trials. A generalized workflow for these trials is depicted below.





Click to download full resolution via product page

Figure 2: Generalized Clinical Trial Workflow for Upadacitinib.

A summary of the methodologies for key Phase 3 clinical trials is provided below.

#### SELECT-COMPARE (Rheumatoid Arthritis)

- Design: Randomized, double-blind, placebo- and active-controlled trial.
- Population: Patients with moderate to severe RA with an inadequate response to methotrexate.[6]
- Intervention: Patients were randomized to receive Upadacitinib (15 mg once daily),
   adalimumab (40 mg every other week), or placebo, all in combination with a stable



background of methotrexate.[6]

Primary Endpoints: Proportion of patients achieving ACR20 response and a 28-joint Disease
 Activity Score using C-reactive protein (DAS28-CRP) of less than 2.6 at week 12.[6]

SELECT-PsA 1 (Psoriatic Arthritis)

- Design: Randomized, double-blind, placebo- and active-controlled trial.[12]
- Population: Adult patients with active PsA who had an inadequate response or intolerance to at least one non-biologic DMARD.[12]
- Intervention: Patients were randomized to receive Upadacitinib (15 mg or 30 mg once daily), adalimumab (40 mg every other week), or placebo.[12] At week 24, patients on placebo were switched to Upadacitinib.[12]
- Primary Endpoint: Proportion of patients achieving ACR20 response at week 12.[14]

U-ACHIEVE and U-ACCOMPLISH (Ulcerative Colitis)

- Design: Two replicate randomized, double-blind, placebo-controlled induction studies, followed by a maintenance study.[19]
- Population: Adults with moderately to severely active UC.[17]
- Intervention: In the induction studies, patients were randomized to receive Upadacitinib 45 mg once daily or placebo for 8 weeks. Responders were then re-randomized in the maintenance study to receive Upadacitinib (15 mg or 30 mg once daily) or placebo for 44 weeks.[17][18]
- Primary Endpoint: Clinical remission at week 8 (induction) and week 52 (maintenance).[18]

U-EXCEED (Crohn's Disease)

- Design: Multicenter, randomized, double-blind, placebo-controlled induction trial.
- Population: Adult patients with moderately to severely active Crohn's disease who had an inadequate response or intolerance to biologic therapy.[23]



- Intervention: Patients received Upadacitinib 45 mg as induction therapy or placebo.[23]
- Primary Endpoints: Clinical remission and endoscopic response at week 12.[23]

SELECT-AXIS 1 (Ankylosing Spondylitis)

- Design: Randomized, double-blind, placebo-controlled Phase 2/3 trial.
- Population: Adult patients with active AS who had an inadequate response to non-steroidal anti-inflammatory drugs and were naive to biologic DMARDs.[5][25]
- Intervention: Patients were randomized 1:1 to receive oral Upadacitinib 15 mg once daily or placebo for 14 weeks.[5] Patients receiving placebo were switched to Upadacitinib at week 14.[26]
- Primary Endpoint: Assessment of SpondyloArthritis international Society 40 (ASAS40) response at week 14.[5]

## **Therapeutic Indications**

Upadacitinib is approved for the treatment of several chronic inflammatory diseases. The specific indications may vary by regulatory agency.



Click to download full resolution via product page

Figure 3: Approved and Investigational Indications for Upadacitinib.

Upadacitinib is also being investigated in Phase 3 trials for other immune-mediated conditions, including vitiligo and alopecia areata.[7][30][31]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. youtube.com [youtube.com]
- 2. lunlunapp.com [lunlunapp.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. inventi.in [inventi.in]
- 5. hospitalhealthcare.com [hospitalhealthcare.com]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. news.abbvie.com [news.abbvie.com]
- 8. hcplive.com [hcplive.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Efficacy and Safety of Upadacitinib in Patients with Psoriatic Arthritis: 2-Year Results from the Phase 3 SELECT-PsA 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Upadacitinib for psoriatic arthritis refractory to biologics: SELECT-PsA 2 | Annals of the Rheumatic Diseases [ard.bmj.com]
- 14. Upadacitinib for the treatment of psoriatic arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic Review with Meta-analysis: Efficacy and Safety of Upadacitinib in Managing Moderate-to-Severe Crohn's Disease and Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Upadacitinib for Ulcerative Colitis · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]

#### Validation & Comparative





- 20. Clinical Evaluation of Upadacitinib in the Treatment of Adults with Moderately to Severely Active Ulcerative Colitis (UC): Patient Selection and Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. AbbVie's upadacitinib meets all goals in Phase III Crohn's disease trial Clinical Trials Arena [clinicaltrialsarena.com]
- 24. Efficacy and safety of upadacitinib for active ankylosing spondylitis refractory to biological therapy: a double-blind, randomised, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 26. Upadacitinib in active ankylosing spondylitis: results of the 2-year, double-blind, placebocontrolled SELECT-AXIS 1 study and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Efficacy and safety of upadacitinib for active ankylosing spondylitis refractory to biological therapy: a double-blind, randomised, placebo-controlled phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. AbbVie Announces Positive Topline Results from Phase 3 Pivotal Studies Evaluating Upadacitinib (RINVOQ®) in Adults and Adolescents with Vitiligo [prnewswire.com]
- 31. contemporarypediatrics.com [contemporarypediatrics.com]
- To cite this document: BenchChem. [Upadacitinib Clinical Trial Outcomes: A Meta-analysis and Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3368287#meta-analysis-of-upadacitinib-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com